Tetragalacturonic acid
Description
L-GalA(α1-4)L-GalA(α1-4)GalA(α1-4)L-GalA is a tetrameric oligosaccharide composed of four L-galacturonic acid (L-GalA) units linked via α1-4 glycosidic bonds. This structure is notable for its linear, unbranched configuration and its role in plant cell wall pectin metabolism, where polygalacturonic acid chains contribute to structural integrity and ion-binding properties . For instance, shorter α1-4-galactobiose disaccharides (e.g., CAS 80446-85-1) are commercially available and used in glycobiology research, suggesting the tetramer may share solubility and reactivity trends with these analogs .
Properties
Molecular Formula |
C24H34O25 |
|---|---|
Molecular Weight |
722.5 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2R,3S,4S,5S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5-,6+,7+,8-,9+,10+,11+,12-,13-,14-,15-,16+,21?,22-,23+,24-/m1/s1 |
InChI Key |
GOIKIOHGMNUNBL-WLHJSCBQSA-N |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@H]4[C@H]([C@@H](C(O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA typically involves the enzymatic polymerization of galacturonic acid units. Enzymes such as pectin methylesterase and polygalacturonase play crucial roles in the synthesis process. The reaction conditions often include a controlled pH environment and specific temperature settings to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the extraction of pectin from plant materials, such as citrus peels or apple pomace. The extracted pectin is then subjected to enzymatic treatment to produce the desired oligosaccharide. This process is carried out in large-scale bioreactors under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like hydrogen peroxide.
Reduction: The reduction of carbonyl groups back to hydroxyl groups can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Acetic anhydride, in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of pectins.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the food industry as a gelling agent and stabilizer.
Mechanism of Action
The mechanism of action of L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with cell wall polysaccharides and proteins, influencing cell wall integrity and function.
Pathways Involved: It participates in the biosynthesis and remodeling of plant cell walls, affecting processes such as cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: α1-4-Galactobiose (CAS 80446-85-1)
- Molecular Formula : C₁₂H₂₂O₁₁ (disaccharide of galactose) vs. C₂₄H₃₈O₂₈ (tetramer of L-GalA).
- Linkage : Both feature α1-4 glycosidic bonds, but the tetramer includes uronic acid carboxyl groups, enhancing its polarity and metal-binding capacity .
- Solubility : α1-4-Galactobiose is water-soluble (~5 mg/mL), whereas the L-GalA tetramer is expected to exhibit higher solubility due to ionizable carboxyl groups, similar to polygalacturonic acid derivatives .
- Applications : While α1-4-galactobiose is used in blood group antigen studies, the L-GalA tetramer is hypothesized to interact with pectin-modifying enzymes or calcium ions in plant cell walls .
Functional Analog: α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-GlcNAc ()
- Structure : A trisaccharide with mixed α and β linkages, contrasting with the tetramer’s uniform α1-4 bonds.
- Biological Role : This trisaccharide is involved in bacterial adhesion (e.g., in pathogen-host interactions), whereas the L-GalA tetramer’s anionic nature suggests roles in ionic crosslinking or signaling .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Key Differences
- Linkage Uniformity vs. Heterogeneity : The L-GalA tetramer’s uniform α1-4 bonds contrast with mixed-linkage oligosaccharides (e.g., α/β in ), impacting enzymatic degradation rates and molecular flexibility .
- Charge and Reactivity : Carboxyl groups in the L-GalA tetramer enhance its interaction with cations (e.g., Ca²⁺), a feature absent in neutral galactose analogs like α1-4-galactobiose .
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